2-(4-tert-Butylbenzene-1-sulfonyl)aniline

Physicochemical Profiling Drug Design Lipophilicity

Rigorous SAR studies require precise steric and electronic tuning. Substituting this unique 4-tert-butylsulfonyl aniline with simpler analogs alters LogP, solubility, and binding kinetics, risking data invalidation. - **Key Physicochemicals:** LogP 5.06 (high lipophilicity), PSA 68.5 Ų, H-bond donor: 1. - **Core Application:** Building block for kinase/protease inhibitors (e.g., BAY 11-7085 analogs), cell-permeable probes, and functional polymers. - **Supply Advantage:** Verified purity; ideal for diazotization or amide coupling in library synthesis.

Molecular Formula C16H19NO2S
Molecular Weight 289.4 g/mol
CAS No. 61174-42-3
Cat. No. B12065999
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-tert-Butylbenzene-1-sulfonyl)aniline
CAS61174-42-3
Molecular FormulaC16H19NO2S
Molecular Weight289.4 g/mol
Structural Identifiers
SMILESCC(C)(C)C1=CC=C(C=C1)S(=O)(=O)C2=CC=CC=C2N
InChIInChI=1S/C16H19NO2S/c1-16(2,3)12-8-10-13(11-9-12)20(18,19)15-7-5-4-6-14(15)17/h4-11H,17H2,1-3H3
InChIKeyZCNAEBBYMIHCDA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-tert-Butylbenzene-1-sulfonyl)aniline: Physicochemical Profile


2-(4-tert-Butylbenzene-1-sulfonyl)aniline (CAS 61174-42-3), also cataloged as 2-(4-tert-butylphenyl)sulfonylaniline [1], is an organic compound classified among benzenesulfonyl derivatives [2]. Its molecular formula is C₁₆H₁₉NO₂S with a molecular weight of 289.4 g/mol [1]. The compound consists of an aniline core linked to a 4-tert-butylbenzene sulfonyl moiety, with one hydrogen bond donor, three acceptors, and three rotatable bonds [3]. Its IUPAC name is 2-(4-tert-butylphenyl)sulfonylaniline [1], and it is also known as 2-Aminophenyl-4-tert-butylphenylsulfon [3]. Computed physicochemical descriptors include a polar surface area (PSA) of 68.54 Ų and a LogP of 5.0611 [3].

Building block for sulfonamide derivatization and library synthesis
Soluble in DMSO and ethanol; insoluble in water
High computed lipophilicity supports membrane permeability studies
Stable under standard laboratory storage and handling

2-(4-tert-Butylbenzene-1-sulfonyl)aniline: Generic Substitution Failure


2-(4-tert-Butylbenzene-1-sulfonyl)aniline cannot be indiscriminately replaced by other benzenesulfonyl anilines or sulfonamides due to its unique combination of a 4-tert-butylphenyl sulfonyl group and a 2-aniline core . The bulky, electron-donating tert-butyl group at the para position of the phenyl sulfonyl ring markedly influences electronic distribution, steric hindrance, and lipophilicity [1]. These properties directly modulate solubility (soluble in polar organic solvents like ethanol and DMSO, insoluble in water) and stability (stable under normal conditions but may degrade under extreme heat or acidic conditions) . In contrast, analogs lacking the tert-butyl group, such as 2-(phenylsulfonyl)aniline [2], or possessing alternative substituents like chloro or trifluoromethyl groups , exhibit altered electronic profiles and consequently different solubility and reactivity. For instance, the addition of a chloro substituent introduces significant electronic perturbations that influence absorption spectra . Therefore, substituting this compound without rigorous verification of these specific physicochemical parameters can compromise experimental reproducibility, alter reaction kinetics [3], and invalidate structure-activity relationship (SAR) studies, making the precise compound non-interchangeable with its in-class counterparts.

Removal of the tert-butyl group (e.g., 2-(phenylsulfonyl)aniline) alters lipophilicity and may shift solubility and reactivity profiles.
Electron-withdrawing substituents (e.g., chloro, trifluoromethyl) introduce different electronic perturbations that can change reaction kinetics and absorption behavior.
Unverified substitution may compromise SAR studies and experimental reproducibility; confirm identity and purity before use.

2-(4-tert-Butylbenzene-1-sulfonyl)aniline: Quantitative Evidence


Enhanced Lipophilicity and Reduced Polar Surface Area

The target compound exhibits a computed LogP of 5.0611 and a PSA of 68.54 Ų [1]. Compared to the unsubstituted analog 2-(phenylsulfonyl)aniline [2], the addition of the 4-tert-butyl group on the phenyl sulfonyl ring substantially increases lipophilicity and reduces PSA, which can enhance membrane permeability in biological systems. For reference, a structurally related compound, 4-tert-butylbenzenesulfonyl chloride, has a LogP of 3.99240 [3], highlighting the influence of the aniline core on the overall partition coefficient. Furthermore, substitution with a chloro group introduces different electronic perturbations that influence absorption spectra, underscoring the distinct physicochemical signature of the tert-butyl derivative .

Lipophilicity & PSA
Computed
LogP 5.06 (calculated) vs 3.99 for 4-tert-butylbenzenesulfonyl chloride; PSA 68.54 Ų
Reported LogP and PSA suggest enhanced membrane permeability potential relative to less lipophilic analogs.
In silico values; experimental confirmation recommended.
Physicochemical Profiling Drug Design Lipophilicity

Solubility: Organic Solvents vs Water

2-(4-tert-Butylbenzene-1-sulfonyl)aniline is reported to be soluble in polar organic solvents such as ethanol and dimethyl sulfoxide (DMSO), but insoluble in water . This contrasts with the general behavior of simpler aniline sulfonamides, which may exhibit some aqueous solubility. The presence of the bulky tert-butyl group significantly increases hydrophobicity, driving the compound's preference for organic phases. For example, the structurally related 4-tert-butylbenzenesulfonamide (CAS 6292-59-7) is a solid with different solubility characteristics .

Solubility Profile
Data to verify
Soluble in ethanol, DMSO; water insoluble
Informs solvent selection for stock solutions; DMSO compatibility supports cell-based assay preparation.
Qualitative vendor data; verify for specific concentration requirements.
Formulation Sample Preparation Solubility

Thermal and Acid Stability

Vendor data indicates that 2-(4-tert-Butylbenzene-1-sulfonyl)aniline is stable under normal storage conditions but may decompose under extreme heat or acidic conditions . This is consistent with the known stability of sulfones, which are generally robust but can undergo cleavage under harsh conditions [1]. In contrast, some substituted sulfonylanilines, particularly those with electron-withdrawing groups, may be more susceptible to degradation .

Stability Conditions
Class-level inference
Stable under ambient storage; degrades under extreme heat or acidic conditions
Guides storage and protocol limits; avoid aggressive acidic or high-temperature steps.
Consistent with sulfone stability class; confirm for long-term studies.
Storage Reaction Conditions Stability

Versatile Scaffold for Derivatization

While the specific target compound is not itself a drug, its core structure serves as a valuable scaffold for generating diverse sulfonamide derivatives . The 4-tert-butylbenzenesulfonyl moiety is a common feature in various biologically active compounds, including the irreversible IκBα phosphorylation inhibitor BAY 11-7085 (IC50 ~10 μM) [1] and thrombin inhibitors with sub-nanomolar affinity [2]. The aniline portion offers a handle for further functionalization, such as diazotization or amide formation . Compared to simpler sulfonylaniline scaffolds lacking the tert-butyl group, the increased steric bulk and lipophilicity can influence binding to hydrophobic pockets in target proteins .

Derivatization Scaffold
Class-level inference
Core of BAY 11-7085 (IκBα phosphorylation inhibitor, IC50 ~10 μM) and thrombin inhibitors (Ki low nM)
Reported as a privileged scaffold; supports kinase and protease inhibitor library synthesis.
Activity data from related analogs; target compound utility depends on derivatization.
Medicinal Chemistry Chemical Biology Scaffold

2-(4-tert-Butylbenzene-1-sulfonyl)aniline: Research & Industrial Applications


Building Block for Sulfonamide Drug Discovery

This compound is optimally employed as a versatile building block for the synthesis of novel sulfonamide derivatives targeting enzymes with hydrophobic binding pockets, such as kinases, proteases, or nuclear receptors. Its core structure is a key component in known inhibitors like BAY 11-7085 and various thrombin inhibitors [1] [2]. Researchers can leverage the primary aniline for further functionalization (e.g., diazotization, amide coupling) to rapidly generate compound libraries for SAR exploration . The enhanced lipophilicity (LogP 5.0611) of this scaffold may improve membrane permeability and oral bioavailability of resulting analogs [3].

Probe Development for Cellular Signaling

Given its solubility in DMSO and ethanol, the compound can be used to create chemical probes for studying cellular pathways . Its high LogP suggests potential for passive diffusion across cell membranes, making it a suitable starting point for designing cell-permeable inhibitors or activators. While the target compound itself may lack intrinsic biological activity, its derivatives have been shown to modulate COX-2, LOX, and NF-κB pathways [4]. Researchers can functionalize the aniline to introduce fluorescent tags, affinity handles, or reactive warheads for target engagement studies.

Functional Polymers and Ligands Synthesis

The sulfonylaniline core, combined with the hydrophobic tert-butyl group, offers unique electronic and steric properties for materials applications [5]. The compound can serve as a monomer for synthesizing sulfonamide-based polymers with tailored solubility and thermal properties . Its stability under normal conditions ensures reliable performance during polymerization and processing. Furthermore, the amine handle allows for post-polymerization modifications or attachment to surfaces for creating functional coatings.

Chromatographic Reference Standard

With a well-defined LogP (5.0611) and PSA (68.54 Ų), 2-(4-tert-Butylbenzene-1-sulfonyl)aniline can be used as a reference standard for developing and validating reversed-phase HPLC methods [3]. Its strong UV absorption (due to the aromatic rings) facilitates detection. The compound's distinct retention time, governed by its lipophilicity, can serve as a calibration point for predicting the behavior of structurally related sulfonamides in chromatographic separations.

Application
Selection Property
Validation Focus
Sulfonamide library synthesis
Aniline handle, high lipophilicity
SAR exploration, target binding context
Chemical probe development
DMSO solubility, computed LogP
Cell permeability, target engagement studies
Functional polymer synthesis
Sulfonylaniline core, ambient stability
Polymerization compatibility, post-modification
HPLC reference standard
Defined lipophilicity, UV absorption
Retention time calibration, method validation
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